molecular formula C22H28N4OS B2842420 2-(ethylthio)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)benzamide CAS No. 2034410-73-4

2-(ethylthio)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)benzamide

Cat. No.: B2842420
CAS No.: 2034410-73-4
M. Wt: 396.55
InChI Key: DBMVELISYISOBP-UHFFFAOYSA-N
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Description

2-(ethylthio)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)benzamide is a complex organic compound that features a benzamide core with ethylthio and tetrahydrocinnolinyl-piperidinyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylthio)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core. This can be achieved by reacting benzoyl chloride with an appropriate amine under basic conditions.

    Introduction of the Ethylthio Group: The ethylthio group can be introduced via a nucleophilic substitution reaction, where an ethylthiol reacts with a suitable leaving group on the benzamide core.

    Synthesis of the Tetrahydrocinnolinyl-Piperidinyl Moiety: This step involves the synthesis of the tetrahydrocinnolinyl-piperidinyl moiety, which can be achieved through a series of cyclization and functional group transformations.

    Coupling of the Moieties: The final step involves coupling the benzamide core with the tetrahydrocinnolinyl-piperidinyl moiety, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The ethylthio group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The benzamide core can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

2-(ethylthio)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes involved in disease pathways.

    Biological Research: Used as a tool compound to study the function of biological targets, such as receptors or ion channels.

    Pharmacology: Investigated for its pharmacokinetic and pharmacodynamic properties to understand its behavior in biological systems.

    Industrial Applications: Potential use in the development of new materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-(ethylthio)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(methylthio)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)benzamide
  • 2-(ethylthio)-N-(1-(5,6,7,8-tetrahydroquinolin-3-yl)piperidin-4-yl)benzamide

Uniqueness

2-(ethylthio)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethylthio group, in particular, can influence its reactivity and interaction with biological targets compared to similar compounds with different substituents.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-ethylsulfanyl-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4OS/c1-2-28-20-10-6-4-8-18(20)22(27)23-17-11-13-26(14-12-17)21-15-16-7-3-5-9-19(16)24-25-21/h4,6,8,10,15,17H,2-3,5,7,9,11-14H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBMVELISYISOBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2CCN(CC2)C3=NN=C4CCCCC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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